Fosbretabulin disodium Fosbretabulin disodium Fosbretabulin Disodium is the disodium salt of a water-soluble phosphate derivative of a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) with potential vascular disrupting and antineoplastic activities. Upon administration, the prodrug fosbretabulin is dephosphorylated to its active metabolite, the microtubule-depolymerizing agent combretastatin A4, which binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells. In addition, this agent disrupts the engagement of the endothelial cell-specific junctional molecule vascular endothelial-cadherin (VE-cadherin) and so the activity of the VE-cadherin/beta-catenin/Akt signaling pathway, which may result in the inhibition of endothelial cell migration and capillary tube formation. As a result of fosbretabulin's dual mechanism of action, the tumor vasculature collapses, resulting in reduced tumor blood flow and ischemic necrosis of tumor tissue.
Brand Name: Vulcanchem
CAS No.: 168555-66-6
VCID: VC0003446
InChI: InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;
SMILES: COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]
Molecular Formula: C18H21NaO8P
Molecular Weight: 419.3 g/mol

Fosbretabulin disodium

CAS No.: 168555-66-6

Cat. No.: VC0003446

Molecular Formula: C18H21NaO8P

Molecular Weight: 419.3 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Fosbretabulin disodium - 168555-66-6

CAS No. 168555-66-6
Molecular Formula C18H21NaO8P
Molecular Weight 419.3 g/mol
IUPAC Name disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Standard InChI InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;
Standard InChI Key SFKGCTYUWCBOHY-YSMBQZINSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]
SMILES COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]
Appearance white solid powder

Chemical and Pharmacological Profile of Fosbretabulin Disodium

Structural Characteristics

Fosbretabulin disodium (C₁₈H₂₁O₈P·2Na) is a water-soluble prodrug designed to improve the bioavailability of its active metabolite, fosbretabulin. The disodium salt modification enhances solubility for intravenous administration . Its structure includes a phosphate group attached to a stilbene core, enabling rapid conversion to the active form via plasma esterases .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₁O₈P·2Na
Molecular Weight440.29 g/mol
SMILES[Na].O=P(O)(O)OC1=CC(=CC=C1OC)C=CC2=CC(OC)=C(OC)C(OC)=C2
Solubility (Water)28 mg/mL (63.59 mM)
Mechanism of ActionTubulin polymerization inhibitor

The Z-configuration of the ethenyl bridge is critical for binding to β-tubulin at the colchicine site, with a dissociation constant (KdK_d) of 0.4 μM .

Pharmacokinetics and Metabolism

Fosbretabulin disodium exhibits rapid plasma clearance, with a half-life of approximately 0.5–2 hours. Peak concentrations of the active metabolite occur within 30 minutes post-infusion . Preclinical models show dose-dependent reductions in tumor blood flow, achieving 93% vascular shutdown at 10% of the maximum tolerated dose (MTD) .

Mechanism of Action: Targeting Tumor Vasculature

Tubulin Destabilization

Fosbretabulin disrupts endothelial cell microtubules, causing cytoskeletal collapse and increased vascular permeability. This effect is selective for immature tumor vessels due to their reliance on tubulin dynamics for structural integrity . In vitro studies demonstrate inhibition of tubulin polymerization with an IC₅₀ of 2.4 μM .

Hemodynamic Effects

Dynamic contrast-enhanced MRI (DCE-MRI) in clinical trials revealed sustained reductions in tumor vascular permeability (KtransK^{trans}) and blood flow within 4–6 hours post-administration . These changes correlate with histological evidence of hemorrhagic necrosis in xenograft models .

Preclinical Development and Antitumor Activity

In Vitro Efficacy

Fosbretabulin induces mitotic arrest and apoptosis in proliferating endothelial cells at nanomolar concentrations. Synergy with taxanes and platinum agents has been observed, attributed to complementary mechanisms targeting dividing cells .

In Vivo Tumor Models

Orthotopic xenograft studies show fosbretabulin monotherapy reduces tumor volume by 70–90% in ATC models . Combination with carboplatin/paclitaxel enhances efficacy, achieving near-complete regression in ovarian cancer models .

Table 2: Preclinical Efficacy Data

ModelDose (mg/m²)Outcome
Ovarian Cancer5485% tumor growth inhibition
Anaplastic Thyroid4593% vascular shutdown at 6 hours
NSCLC63Prolonged progression-free survival

Clinical Trial Outcomes

Phase II Trial in Anaplastic Thyroid Cancer (ATC)

A single-arm study (n=26n=26) evaluated fosbretabulin disodium (45 mg/m² weekly) in advanced ATC :

Baseline serum soluble ICAM-1 (sICAM) levels predicted outcomes, with low sICAM (<253.5 ng/mL) associated with longer event-free survival (p<0.009p<0.009) .

Combination Therapies in Solid Tumors

The FALCON trial (n=44n=44) tested fosbretabulin (63 mg/m²) with carboplatin/paclitaxel in platinum-resistant ovarian cancer :

  • Objective Response Rate (ORR): 13.5%

  • Median Progression-Free Survival (PFS): 5.4 months

  • Adverse Events: Hypertension (27%), reversible cardiac ischemia (7%)

In NSCLC, the addition of fosbretabulin to carboplatin/paclitaxel/bevacizumab improved median OS from 11.1 to 14.8 months (p=0.08p=0.08) .

Future Directions and Biomarker Development

Combination Strategies

Ongoing trials explore fosbretabulin with:

  • Immune Checkpoint Inhibitors: Enhanced T-cell infiltration post-vascular disruption

  • Antiangiogenics (e.g., Bevacizumab): Sequential targeting of vessel formation and stability

Predictive Biomarkers

  • sICAM-1: Low baseline levels correlate with improved survival in ATC (HR=0.32HR=0.32, p=0.009p=0.009)

  • DCE-MRI Parameters: Early changes in KtransK^{trans} predict long-term response

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator